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molecular formula C15H16N4O4 B1197343 5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo(3,4-e)-as-triazine 4-oxide CAS No. 59118-15-9

5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo(3,4-e)-as-triazine 4-oxide

Cat. No. B1197343
M. Wt: 316.31 g/mol
InChI Key: RXJWBJGNIOZICN-UHFFFAOYSA-N
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Patent
US03963713

Procedure details

To a mixture of 0.2 ml (0.005 mole) of fuming nitric acid and 1.5 grams (0.01 mole) of trifluoromethanesulfonic acid in 15 ml. anhydrous methylene chloride, after allowing the resulting mixture to be stirred for 1 hour at 25°C., there is added dropwise maintaining the temperature at -30°C., 0.542 grams (0.002 mole) of 5,7-dihydro-5,5,7,7-tetramethyl-3-phenylfuro [3,4-e]-as-triazine-4-oxide in 15 ml. of anhydrous methylene chloride. The resulting heterogeneous mixture is stirred at 25°C. for 72 hours, poured onto ice, and neutralized with solid sodium bicarbonate. The organic layer is removed and the aqueous phase extracted several times with methylene chloride. The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and evaporated to give a white solid. The resulting solid is recrystallized from methylene chloride/hexane to give 5,7-dihydro-5,5,7,7-tetramethyl-3-(m-nitrophenyl)-furo[3,4-e]-as-triazine-4-oxide, m.p. 202°-204°C.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.542 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].FC(F)(F)S(O)(=O)=O.[CH3:13][C:14]1([CH3:32])[C:18]2[N+:19]([O-:29])=[C:20]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[N:21]=[N:22][C:17]=2[C:16]([CH3:31])([CH3:30])[O:15]1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:13][C:14]1([CH3:32])[C:18]2[N+:19]([O-:29])=[C:20]([C:23]3[CH:28]=[CH:27][CH:26]=[C:25]([N+:1]([O-:4])=[O:2])[CH:24]=3)[N:21]=[N:22][C:17]=2[C:16]([CH3:31])([CH3:30])[O:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0.542 g
Type
reactant
Smiles
CC1(OC(C2=C1[N+](=C(N=N2)C2=CC=CC=C2)[O-])(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to be stirred for 1 hour at 25°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at -30°C.
STIRRING
Type
STIRRING
Details
The resulting heterogeneous mixture is stirred at 25°C. for 72 hours
Duration
72 h
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The organic layer is removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted several times with methylene chloride
WASH
Type
WASH
Details
The combined organic layers are washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC(C2=C1[N+](=C(N=N2)C2=CC(=CC=C2)[N+](=O)[O-])[O-])(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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